molecular formula C19H26N6O3S2 B2676303 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898450-93-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2676303
CAS RN: 898450-93-6
M. Wt: 450.58
InChI Key: XAFNLLHDYYIXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H26N6O3S2 and its molecular weight is 450.58. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis A key application involves the use of this compound as a versatile precursor for synthesizing a wide array of heterocyclic compounds. For instance, it has been employed in the synthesis of novel heterocycles incorporating a thiadiazole moiety, which exhibited insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This demonstrates the compound's role in developing new agrochemicals.

Antimicrobial and Analgesic Agents Further research has extended into the synthesis of derivatives with significant anti-inflammatory and analgesic activities. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural precursors have shown to act as COX-1/COX-2 inhibitors, offering potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer Activity The compound's derivatives have also been explored for their anticancer properties. Specific derivatives have demonstrated potent anticancer activities against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as a lead compound in anticancer drug development (Çevik et al., 2020).

Glutaminase Inhibitors Another significant application is in the design and synthesis of glutaminase inhibitors. Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been evaluated, revealing compounds that retain BPTES's potency but with improved solubility and pharmacokinetic profiles. These inhibitors have shown effectiveness in attenuating the growth of cancer cells, suggesting a role in cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3S2/c1-2-16-22-23-18(30-16)20-15(26)12-29-17-13-4-3-5-14(13)25(19(27)21-17)7-6-24-8-10-28-11-9-24/h2-12H2,1H3,(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFNLLHDYYIXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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